(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15983294
InChI: InChI=1S/C8H8ClN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H,3,10H2
SMILES:
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol

(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine

CAS No.:

Cat. No.: VC15983294

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine -

Specification

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
IUPAC Name (6-chloroimidazo[1,2-a]pyridin-3-yl)methanamine
Standard InChI InChI=1S/C8H8ClN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H,3,10H2
Standard InChI Key DQULYGKMQVPQMT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=C(N2C=C1Cl)CN

Introduction

(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic organic compound featuring an imidazo-pyridine structure. It is characterized by a chlorine atom at the 6-position of the imidazole ring and a methanamine side chain attached to the pyridine ring. This unique structural composition contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine. These methods typically involve multi-step organic reactions that allow for efficient synthesis and modification of the compound to enhance its pharmacological efficacy or selectivity.

Potential Biological Activities

Compounds with similar structures to (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine have shown potential in various therapeutic areas, including anticancer, antibacterial, and neurological applications. The specific chlorine substitution and methanamine side chain may confer distinct biological activities compared to other imidazole or pyridine derivatives.

Interaction Studies

Interaction studies involving (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess these interactions quantitatively.

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
ImatinibTyrosine kinase inhibitorAnticancer
ZolpidemImidazopyridine derivativeSedative
ClonazepamBenzodiazepineAnxiolytic
NilotinibTyrosine kinase inhibitorAnticancer

These compounds share some structural similarities but differ significantly in their biological activities and applications.

Research Findings and Future Directions

Research on (6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine is ongoing, with a focus on optimizing its therapeutic potential through structural modifications. The compound's unique structure and potential for modification make it an attractive candidate for further study in medicinal chemistry.

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